molecular formula C21H28N2O2 B2934913 1,7,7-Trimethyl-4-(4-phenylpiperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one CAS No. 505060-38-8

1,7,7-Trimethyl-4-(4-phenylpiperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one

Cat. No. B2934913
M. Wt: 340.467
InChI Key: QZDBSYJVXULQID-UHFFFAOYSA-N
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Description

The compound “1,7,7-Trimethyl-4-(4-phenylpiperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one” is a complex organic molecule. It contains a bicyclo[2.2.1]heptan-2-one core, which is a type of bicyclic compound with a ketone functional group . This core is substituted with a phenylpiperazine carbonyl group and three methyl groups.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the bicyclic core, the introduction of the methyl groups, and the attachment of the phenylpiperazine carbonyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the bicyclic core and the various substituents. The bicyclic core would likely impart a rigid, three-dimensional structure to the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents present. The ketone functional group could potentially undergo reactions such as reduction to an alcohol or condensation with amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of polar functional groups, the size and shape of the molecule, and the specific arrangement of atoms could all influence its properties .

Scientific Research Applications

Synthesis and Structural Analysis

The compound 1,7,7-Trimethylbicyclo[2.2.1]heptane[2',3'-b]-2,3-dicyanopyrazine, a structurally related compound, showcases the complex chemistry involved in creating novel molecules with potential research applications. This molecule was synthesized through a reaction involving camphorquinone and diaminomaleonitrile, characterized by various spectroscopic methods, and its structure elucidated via X-ray crystallography, demonstrating advanced techniques in organic synthesis and structural analysis (Filatov et al., 2013).

Catalytic and Enantioselective Processes

Research into derivatives of camphor, including those structurally similar to 1,7,7-Trimethyl-4-(4-phenylpiperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one, highlights their use as ligands in catalytic processes. For instance, camphor-derived amino alcohols have shown effectiveness as ligands in the enantioselective addition of diethylzinc to benzaldehydes, illustrating the compound's relevance in asymmetric synthesis and catalysis (Nevalainen & Nevalainen, 2001).

Chemical Reactivity and Modification

The reactivity of related bicyclic compounds under different conditions has been studied, providing insights into the chemical behavior and modification possibilities of such molecules. Research on 1-phenyltricyclo[4.1.0.02,7]heptane with N-iodosuccinimide reveals the compound's reactivity, leading to the formation of diastereomeric products and showcasing methodologies that could be applied to the modification of 1,7,7-Trimethyl-4-(4-phenylpiperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one (Vasin et al., 2017).

Potential Pharmacological Applications

While specifically excluding drug use and dosage information, it's worth noting that related compounds exhibit valuable pharmacological properties. For instance, certain aryl- and heteroaryl-substituted derivatives have been identified for their potential as antidepressant drugs, underlining the broader significance of such molecular frameworks in medicinal chemistry and drug discovery (Gunkara et al., 2015).

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties. Such studies could provide valuable information about the compound’s potential applications .

properties

IUPAC Name

1,7,7-trimethyl-4-(4-phenylpiperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-19(2)20(3)9-10-21(19,15-17(20)24)18(25)23-13-11-22(12-14-23)16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDBSYJVXULQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(CC2=O)C(=O)N3CCN(CC3)C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7,7-Trimethyl-4-(4-phenylpiperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one

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